molecular formula C23H20N4O9S2 B1208770 Trichochrome C CAS No. 32214-49-6

Trichochrome C

Cat. No.: B1208770
CAS No.: 32214-49-6
M. Wt: 560.6 g/mol
InChI Key: UUHRKUAHSUHANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Trichochrome Discovery and Nomenclature

The initial discovery of the pigments now known as trichochromes dates back a century when it was observed that treating red human hair with diluted sulfuric acid produced a distinct pink solution. medicaljournalssweden.se These pigments were later rediscovered and initially named "trichosiderins" under the erroneous belief that they contained iron. medicaljournalssweden.se Subsequent analysis, however, failed to detect any iron within the isolated pigments, leading to their renaming as "trichochromes". medicaljournalssweden.se Early research focused on extracting these pigments from red human hair and identifying their presence. medicaljournalssweden.senih.gov The precursor to trichochromes, 5-S-cysteinyldopa, was identified in pigmented tissues, though interestingly, it was not detected in red human hair itself, in contrast to its presence in the red hair of guinea pigs. medicaljournalssweden.senih.gov

Classification of Trichochromes as Pheomelanin Constituents

Trichochromes are classified as a type of pheomelanin, which is one of the main classes of melanin (B1238610) pigments. wikipedia.orgresearchgate.net Unlike the better-known eumelanin (B1172464), which is responsible for black and brown pigmentation, pheomelanin imparts a range of yellowish to reddish colors. wikipedia.orgtaylorandfrancis.combiologyonline.com The metabolic pathways for both eumelanin and pheomelanin originate from the amino acid tyrosine. researchgate.netyoutube.com The crucial divergence occurs with the introduction of the sulfur-containing amino acid cysteine, which reacts with dopaquinone (B1195961) to form cysteinyldopa (B216619), a key precursor in the pheomelanin pathway. wikipedia.orgnih.gov

Trichochromes, including Trichochrome C, are distinct from the larger pheomelanin polymers in that they have a low molecular weight. wikipedia.orgnih.gov They are structurally characterized as dimers of two benzothiazine units, which can be considered as small, well-defined pheomelanin molecules. researchgate.netresearchgate.netresearchgate.net The formation of these pigments is a result of the dimerization of benzothiazine intermediates that arise after the initial reaction of dopaquinone with cysteine. researchgate.net

Properties of this compound
PropertyValue
Molecular FormulaC23H20N4O9S2
Molecular Weight560.6 g/mol
CAS Number32214-49-6

Significance in Comparative Pigmentology and Biological Systems

The study of trichochromes holds significance in the field of comparative pigmentology, as their presence and distribution vary across different species and tissues. For instance, Trichochromes B and C have been identified in red human hair and the feathers of red hens. medicaljournalssweden.seresearchgate.net This allows for comparative studies on the biochemical basis of red coloration in different animals. The analysis of these pigments often involves techniques like thin-layer chromatography to separate and identify the different trichochrome variants, such as B, C, E, and F. researchgate.net

From a biological systems perspective, trichochromes are not merely coloring agents. Research suggests they may play a protective role within pheomelanin-pigmented tissues. nih.govbioone.org Pheomelanin itself can be photosensitive, and upon exposure to UV radiation, it can generate reactive oxygen species, which may contribute to a higher incidence of UV-induced skin cancers in individuals with red hair and fair skin. bioone.orgmdpi.com However, studies on trichochromes like Trichochrome F and decarboxythis compound have shown them to be efficient quenchers of singlet oxygen, with a bimolecular rate constant comparable to that of vitamin C. nih.govbioone.org This suggests that these low molecular weight components of pheomelanin could serve a protective function by mitigating oxidative stress. nih.govbioone.org

Identified Trichochromes in Various Biological Sources
TrichochromeSource
Trichochrome BRed Human Hair, Red Hen Feathers
This compoundRed Human Hair, Red Hen Feathers
Trichochrome ERed Hen Feathers
Trichochrome FRed Hen Feathers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32214-49-6

Molecular Formula

C23H20N4O9S2

Molecular Weight

560.6 g/mol

IUPAC Name

7-(2-amino-2-carboxyethyl)-2-[7-(2-amino-2-carboxyethyl)-3-hydroxy-5-oxo-1,4-benzothiazin-2-yl]-5-hydroxy-4H-1,4-benzothiazine-3-carboxylic acid

InChI

InChI=1S/C23H20N4O9S2/c24-9(21(31)32)1-7-3-11(28)15-13(5-7)37-18(17(26-15)23(35)36)19-20(30)27-16-12(29)4-8(6-14(16)38-19)2-10(25)22(33)34/h3-6,9-10,26,28,30H,1-2,24-25H2,(H,31,32)(H,33,34)(H,35,36)

InChI Key

UUHRKUAHSUHANL-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1O)NC(=C(S2)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)C(=O)O)CC(C(=O)O)N

Canonical SMILES

C1=C(C=C2C(=C1O)NC(=C(S2)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)C(=O)O)CC(C(=O)O)N

Synonyms

trichochrome C
trichochrome E of trichochrome C
trichochrome F of trichochrome C

Origin of Product

United States

Biosynthetic Pathways and Metabolic Intermediates of Trichochrome C

Initial Stages of Pheomelanogenesis and Trichochrome C Precursors

The genesis of this compound is fundamentally linked to the early steps of pheomelanin synthesis, which occurs in specialized organelles called melanosomes. nih.gov The pivotal branch point from the universal melanin (B1238610) pathway is the reaction of dopaquinone (B1195961) with the amino acid L-cysteine. wikipedia.orgsci-hub.se

The synthesis of all melanins begins with the enzyme tyrosinase, which catalyzes the oxidation of the amino acid L-tyrosine into dopaquinone. nih.govmdpi.com In the presence of the sulfur-containing amino acid cysteine, dopaquinone undergoes a rapid, non-enzymatic conjugation reaction. mdpi.commdpi.com This reaction is significantly faster than the intramolecular cyclization of dopaquinone that leads to eumelanin (B1172464), thus shunting the pathway towards pheomelanin production when cysteine is available. nih.gov

The addition of the thiol group of cysteine to the dopaquinone ring results in the formation of cysteinyldopa (B216619) isomers. mdpi.com The primary product of this conjugation is 5-S-cysteinyldopa (5SCD), with 2-S-cysteinyldopa (2SCD) being formed as a minor isomer in an approximate 5:1 ratio. mdpi.comresearchgate.net These cysteinyldopas are the foundational precursors for pheomelanins and trichochromes. Specifically, this compound is derived exclusively from the conjugation of two units of 5-S-cysteinyldopa. nih.gov In contrast, Trichochrome B is formed from the conjugation of one unit of 5-S-cysteinyldopa and one unit of 2-S-cysteinyldopa. nih.gov The availability of cysteine, often transported into the melanosome via transporters like Slc7a11, is a critical control point for initiating this pathway. pnas.org

Following their formation, cysteinyldopas undergo oxidation to produce their corresponding quinones. researchgate.net This step leads to an intramolecular cyclization, forming a transient and highly reactive bicyclic o-quinoneimine intermediate. mdpi.comresearchgate.netresearchgate.net

This quinoneimine stands at another critical juncture. It can follow one of two main paths: it can either isomerize while retaining its carboxyl group to form a 3-carboxy-2H-1,4-benzothiazine (BTZCA) derivative, or it can undergo decarboxylation to yield a 2H-1,4-benzothiazine (BTZ). mdpi.commdpi.com The formation of this compound proceeds through the carboxylated intermediate, BTZCA, derived from 5-S-cysteinyldopa. mdpi.com Research suggests that the presence of zinc ions (Zn2+), a trace element found in hair, favors the pathway that retains the carboxyl group, thereby promoting the formation of BTZCA. mdpi.commdpi.com Some studies also propose the formation of a dihydro-1,4-benzothiazine carboxylic acid (DHBCA) as a preceding intermediate in this sequence. nih.govmdpi.com

Trichochromes are structurally defined as dimers of benzothiazine units. sci-hub.senih.gov The formation of this compound involves the oxidative dimerization of the 3-carboxy-2H-1,4-benzothiazine (BTZCA) intermediate. mdpi.comunina.it This process is a doubly dehydrogenative coupling reaction that links two benzothiazine molecules. nih.gov

The mechanism is notably dependent on the chemical environment. The reaction proceeds spontaneously and efficiently in strongly acidic media and requires the presence of oxygen, but it is inhibited under neutral or non-acidic conditions. nih.gov Mechanistic studies indicate the involvement of a key diprotonated free-radical intermediate. nih.gov This radical engages in an oxygen-dependent chain reaction, ultimately leading to the formation of the Δ2,2'-bi(2H-1,4-benzothiazine) core structure of trichochromes through an inter-ring dehydrogenation. nih.gov This final oxidative coupling solidifies the dimeric structure characteristic of this compound, which is one of several diastereomers that can be formed. unina.it

Enzymatic and Catalytic Factors in this compound Biosynthesis

Tyrosinase is the primary and rate-limiting enzyme in the entire melanogenesis pathway. nih.govmdpi.com It performs two consecutive catalytic actions: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov The level of tyrosinase activity is a major factor in determining whether eumelanin or pheomelanin is produced. Lower tyrosinase activity, coupled with a high concentration of cysteine, favors the pheomelanogenic pathway. mdpi.comdiva-portal.org

Peroxidases represent another class of enzymes that play a significant role in melanin synthesis, particularly in the later polymerization steps. researchgate.net In the context of pheomelanogenesis, peroxidases, in conjunction with hydrogen peroxide (H₂O₂), can effectively catalyze the oxidation of both cysteinyldopa precursors and the subsequent 1,4-benzothiazine intermediates. mdpi.comresearchgate.net The oxidation of 5-S-cysteinyldopa by a peroxidase/H₂O₂ system has been shown to generate oligomeric structures through benzothiazine intermediates. mdpi.com

Beyond enzymatic catalysis, other chemical factors influence the oxidative reactions. Inorganic oxidants like ferricyanide (B76249) and periodate (B1199274) can also drive the oxidation of cysteinyldopa. researchgate.net Furthermore, metal ions are known to play a regulatory role. core.ac.uk As mentioned, Zn(II) ions appear to be particularly important in the pheomelanin pathway, promoting the formation of the carboxylated benzothiazine intermediate (BTZCA) that is essential for this compound synthesis. mdpi.commdpi.com The final oxidative dimerization step is also critically dependent on non-enzymatic factors, specifically the presence of oxygen and a strongly acidic environment. nih.gov

Regulation by Metal Ions (e.g., Zinc) in Epidermal Tissues

The synthesis of pheomelanins, including this compound, is significantly influenced by the presence of metal ions within the epidermal tissues. nih.gov Among these, zinc (Zn²⁺) plays a particularly crucial regulatory role. nih.govnih.gov

Research has demonstrated that zinc ions can modulate the course of pheomelanogenesis. nih.govnih.gov Specifically, Zn²⁺ promotes the retention of the carboxyl group in the benzothiazine precursors of pheomelanins. diva-portal.orgmdpi.com This is a key step in steering the biosynthetic pathway towards the formation of certain types of pheomelanins, including this compound. unina.it The presence of zinc ions has been shown to enhance the rate of oxidation of 5-S-cysteinyldopa (5SCD), a primary precursor in pheomelanin synthesis, leading to the formation of benzothiazine-3-carboxylic acid (BTZCA). unina.itacs.org This BTZCA intermediate is a direct precursor to this compound. unina.it

The influence of zinc on pheomelanin structure has been observed to enhance the photoreactivity of the resulting pigments. nih.govnih.gov Synthetic pheomelanins produced in the presence of zinc ions exhibit increased oxygen consumption and superoxide (B77818) generation upon exposure to UVA and visible light. nih.gov This suggests that the structural modifications induced by zinc during biosynthesis have functional consequences for the pigment's properties. nih.gov

While zinc is a key player, other metal ions can also influence the process. For instance, iron (Fe³⁺) has been shown to accelerate the conversion of benzothiazine to benzothiazole (B30560), a different structural unit within the broader pheomelanin polymer. diva-portal.org The differential effects of various metal ions highlight the complex chemical environment that governs the final structure of the pigments produced. nih.gov

Table 1: Influence of Metal Ions on Pheomelanin Synthesis

Metal IonEffect on Pheomelanin PathwayResulting Structural Bias
Zinc (Zn²⁺) Promotes retention of the carboxyl group in benzothiazine precursors. diva-portal.orgmdpi.comFavors the formation of carboxylated units like BTZCA, a precursor to this compound. unina.it
Iron (Fe³⁺) Accelerates the ring contraction of benzothiazine to benzothiazole. diva-portal.orgShifts the balance towards benzothiazole-containing pheomelanins.
Copper (Cu²⁺) Can promote the oxidation of cysteinyldopa to form benzothiazine and benzothiazole species. nih.govInfluences the overall product distribution in pheomelanin synthesis. nih.gov
Nickel (Ni²⁺) Can induce the polymerization of melanochrome. qiagen.comCan influence later stages of melanin polymerization.

Late Stages of Pheomelanogenesis and this compound Formation

The formation of this compound occurs in the later stages of pheomelanogenesis, following the initial enzymatic oxidation of tyrosine and the subsequent addition of cysteine to form cysteinyldopas. capes.gov.brnih.gov The key intermediate in this process is 5-S-cysteinyldopa (5SCD). sci-hub.se

The pathway proceeds through the following key steps:

Oxidation of Cysteinyldopas: The initial cysteinyldopa isomers are oxidized, leading to the accumulation of dihydro-1,4-benzothiazine-3-carboxylic acid (DHBTCA). capes.gov.brsci-hub.se This oxidation can occur through a redox exchange with dopaquinone. capes.gov.br

Formation of Benzothiazine Intermediates: DHBTCA is then further oxidized to form an ortho-quinonimine, which is a precursor to the benzothiazine moiety of pheomelanin. capes.gov.br These benzothiazine intermediates are relatively unstable. nih.gov

Dimerization to this compound: this compound is formed through the dimerization of two units of a benzothiazine derived from 5-S-cysteinyldopa. nih.gov More specifically, it is formed by the oxidative dimerization of BTZCA. unina.itcapes.gov.br This dimerization represents a branching point where the pathway can lead to either the low molecular weight trichochromes or the higher molecular weight pheomelanin polymer. nih.gov The chemical factors that control this branching are still under investigation, but metal ions like zinc are known to be involved. nih.gov

The final pheomelanin polymer is a complex structure containing different proportions of benzothiazine and benzothiazole units. csic.escapes.gov.br Over time, the benzothiazine moiety can gradually degrade to form a more stable benzothiazole structure. capes.gov.br The coexistence of trichochromes and pheomelanin polymers in pigmented tissues suggests they arise from the same monomeric units but differ in their polymerization process. sci-hub.se

Table 2: Key Intermediates in this compound Biosynthesis

Precursor/IntermediateRole in the Pathway
5-S-Cysteinyldopa (5SCD) The primary precursor for the pheomelanin pathway leading to this compound. sci-hub.se
Dihydro-1,4-benzothiazine-3-carboxylic acid (DHBTCA) An intermediate that accumulates after the oxidation of cysteinyldopas. capes.gov.brsci-hub.se
ortho-Quinonimine A reactive intermediate formed from the oxidation of DHBTCA. capes.gov.br
Benzothiazine-3-carboxylic acid (BTZCA) A direct precursor that undergoes oxidative dimerization to form this compound. unina.it

Structural Elucidation and Advanced Characterization Methodologies of Trichochrome C

Advanced Spectroscopic Analysis Techniques

Vibrational Characterization by Raman Spectroscopy

Raman spectroscopy, a non-invasive technique that probes molecular vibrations, has been instrumental in distinguishing pheomelanins, including trichochromes, from eumelanins. The Raman spectrum of trichochromes bears a resemblance to that of eumelanin (B1172464), which is characterized by two broad bands often referred to as the D and G bands, arising from the in-plane stretching of aromatic rings and C=C bonds. However, a key distinguishing feature is that the Raman spectrum of natural eumelanin often exhibits a band around 500 cm⁻¹, which is absent in the spectra of trichochromes. nih.govgaussian.com

While specific Raman spectral data for Trichochrome C is not extensively documented, studies on the closely related Trichochrome F provide valuable insights. The spectrum of Trichochrome F is noted to be more similar to that of eumelanin than to the broader pheomelanin polymer. nih.govismaelgalvan.com Pheomelanin polymers typically show characteristic broad bands around 500 cm⁻¹, 1490 cm⁻¹ (attributed to phenyl ring vibrations), and 2000 cm⁻¹ (likely from overtone or combination bands). gaussian.comresearchgate.net The absence of some of these characteristic pheomelanin bands in trichochromes highlights the more defined dimeric structure of these molecules compared to the heterogeneous polymeric nature of pheomelanin. researchgate.net

Table 1: Comparative Raman Bands for Melanins and Trichochromes

Compound/ClassApproximate Raman Band Positions (cm⁻¹)Assignment/Notes
Eumelanin ~1380 (D band), ~1580 (G band), ~500D and G bands from disordered graphite-like structures. The ~500 cm⁻¹ band is seen in natural eumelanin. gaussian.comresearchgate.net
Pheomelanin ~500, ~1150, ~1490, ~2000Out-of-plane and stretching vibrations of phenyl rings, C-N stretching, and overtone/combination bands. nih.gov
Trichochromes Similar to eumelanin (D and G bands)Lacks the ~500 cm⁻¹ band found in natural eumelanin. gaussian.com

Analysis of Electronic States via UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides critical information about the electronic transitions within a molecule. This compound and its derivatives are characterized by a distinct absorption profile in the visible and UV regions. Studies on decarboxythis compound (dTC), a closely related analogue, reveal that its visible absorption band is complex, resulting from the overlapping transitions of its cis and trans isomers. ismaelgalvan.comnih.gov Furthermore, the temperature dependence of the dTC absorption spectrum suggests the existence of an equilibrium between the enol and keto tautomeric forms of the molecule. ismaelgalvan.comnih.gov This indicates that multiple electronic states are readily accessible upon excitation with visible and UV light. nih.gov

Table 2: UV-Visible Absorption Characteristics of this compound and Related Compounds

CompoundKey Absorption FeaturesNotes
Decarboxythis compound (dTC) Complex visible absorption bandAttributed to overlapping transitions of cis/trans isomers and enol/keto tautomers. ismaelgalvan.comnih.gov
Carboxylated Benzothiazines Absorption maxima ~350-360 nmIdentified as the reactive chromophore in pheomelanin photoreactivity. mdpi.com
Related Red Pigment λmax at 273, 418, 493 nmExample of distinct absorption peaks in a related biological pigment. nih.gov

Structural Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic-level structure of molecules. However, the application of NMR to this compound has been challenging due to its complex structure and limited solubility. Consequently, much of the available NMR data comes from studies on the broader class of melanins.

In ¹H-NMR spectra of melanins, chemical shifts between 6.0 and 8.0 ppm are typically attributed to aromatic protons, such as those in indole (B1671886) or pyrrole (B145914) rings. mdpi.com Signals in the range of 3.2 to 4.2 ppm are often associated with methyl or methylene (B1212753) groups attached to heteroatoms like nitrogen or oxygen. mdpi.com

¹³C-NMR spectroscopy provides complementary information. For melanin-like structures, peaks in the region of 160–185 ppm are characteristic of carbon atoms in carboxyl or carbonyl groups. mdpi.com Aromatic carbons, likely part of indole or pyrrole systems, resonate between 120 and 140 ppm. mdpi.com Carbon atoms bonded to nitrogen or sulfur typically appear in the 50–60 ppm range, while aliphatic carbons (methyl and methylene groups) are found further upfield, between 10 and 40 ppm. mdpi.com

Given the polymeric and often amorphous nature of melanins, solid-state NMR (ssNMR) is particularly valuable as it does not require solubilization of the sample. mdpi.com ssNMR studies on fungal melanins have been crucial in identifying the structural units and their interconnectivity within the biopolymer. mdpi.com While specific high-resolution ¹H-NMR and ¹³C-NMR spectra for this compound are not available, the general chemical shift ranges established for melanins provide a framework for interpreting any future spectral data.

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Melanin-Related Structures

NucleusChemical Shift Range (ppm)Corresponding Functional Groups
¹H 6.0 - 8.0Aromatic protons (indole/pyrrole rings) mdpi.com
3.2 - 4.2-CH/-CH₂ attached to N or O mdpi.com
¹³C 160 - 185Carboxyl/Carbonyl carbons mdpi.com
120 - 140Aromatic carbons mdpi.com
50 - 60Carbons bonded to N or S mdpi.com
10 - 40Aliphatic carbons (-CH₃, -CH₂) mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to study chemical species with unpaired electrons, such as free radicals. Melanin (B1238610) pigments are known to contain stable free radical populations. EPR spectroscopy has been pivotal in differentiating between the two main classes of melanin. Eumelanin typically exhibits a singlet EPR spectrum, indicative of semiquinone-type free radicals centered on oxygen. mdpi.comnih.gov In contrast, pheomelanins, the class to which this compound belongs, display a more complex spectrum, often a triplet, which is attributed to semiquinonimine-type radicals with a significant contribution from nitrogen-centered radicals. mdpi.comnih.gov

Studies have shown that the g-factor of the main central peak in the pheomelanin EPR spectrum is virtually the same as that of the eumelanin singlet. mdpi.comnih.gov However, specific research on Trichochromes C and F has indicated that their EPR signals are broader than that of dopa-melanin and possess a hyperfine structure. This hyperfine structure has been suggested to arise from the presence of manganous ions. espcr.org While precise g-values and hyperfine coupling constants for this compound are not extensively reported, the qualitative differences in the EPR spectra provide a clear distinction from eumelanins and point to a different radical environment within the trichochrome structure. mdpi.comnih.gov

Table 4: Comparative EPR Spectral Features of Melanins

Melanin TypeEPR SpectrumRadical Typeg-factor
Eumelanin SingletOxygen-centered semiquinone mdpi.comnih.gov~2.004
Pheomelanin (incl. Trichochromes) Triplet (or more complex)Nitrogen-centered semiquinonimine mdpi.comnih.govCentral peak similar to eumelanin mdpi.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectra of melanins provide a fingerprint of their chemical composition.

For melanin-like compounds, a broad absorption band is typically observed in the 3600–3200 cm⁻¹ region, which is assigned to the O-H and N-H stretching vibrations of carboxylic acid, phenolic, and aromatic amine functionalities present in the indole and pyrrole constituent units. sciepub.comcsir.co.za The stretching vibrations of aliphatic C-H groups usually appear as medium to weak bands around 2917 cm⁻¹ and 2839 cm⁻¹. sciepub.comcsir.co.za

Table 5: General FTIR Absorption Bands for Melanin Pigments

Wavenumber (cm⁻¹)Assignment
3600 - 3200O-H and N-H stretching (phenols, carboxylic acids, amines) sciepub.comcsir.co.za
~2917, ~2839Aliphatic C-H stretching sciepub.comcsir.co.za
1647 - 1531Aromatic C=C and C=N stretching, C=O stretching csir.co.za
1400 - 1300O-H bending (phenolic, carboxylic), Indole ring vibration sciepub.comcsir.co.za
~1038C-H in-plane/out-of-plane deformation csir.co.za

Mass Spectrometry (MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) and its hyphenated techniques are powerful tools for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. Due to the polymeric and insoluble nature of many melanins, direct analysis is often challenging. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) has emerged as a particularly effective method. researchgate.net In this technique, the sample is thermally decomposed (pyrolyzed) under controlled conditions, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. d-nb.info

This technique has been successfully used to distinguish between eumelanin and pheomelanin. researchgate.net Py-GC-MS analysis of pheomelanins can identify specific markers, such as those derived from benzothiazine and benzothiazole (B30560) units. semanticscholar.org For instance, GC/MS can differentiate between these two key structural components of pheomelanin. semanticscholar.org

Fast Atom Bombardment (FAB) mass spectra of melanin precursor pigments have shown common major signature ions with m/z values of 290, 308, 391, 409, 628, 767, 808, and 890, indicating common fragmentation pathways. oup.com The pyrolysis of pheomelanin-containing samples yields specific markers that can be detected with high sensitivity using tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode. mdpi.com While a detailed fragmentation pattern specifically for this compound is not fully elucidated in the literature, the analysis of pheomelanin pyrolysates provides key insights into the expected degradation products, which would include fragments related to its core benzothiazine structure.

Table 6: Common Pyrolysis Products and Mass Fragments in Pheomelanin Analysis

TechniqueDetected Products/FragmentsSignificance
Py-GC-MS Benzothiazine and benzothiazole derivatives semanticscholar.orgKey structural markers for pheomelanins.
FAB-MS m/z 290, 308, 391, 409, 628, 767, 808, 890 oup.comCommon signature ions from melanin precursors.
GC-MS/MS (MRM) Specific precursor/product ion transitionsHighly sensitive detection of pheomelanin markers. mdpi.com

Chromatographic Separation and Identification

Chromatographic techniques are fundamental to the isolation and analytical assessment of this compound and its related compounds from complex biological matrices. Both high-performance liquid chromatography and thin-layer chromatography have proven indispensable in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the identification and quantification of this compound, its precursors, and its degradation products. nih.gov Researchers have successfully used HPLC to analyze red hair samples, typically after mild proteolytic digestion, to investigate the presence of this compound and its biosynthetic precursors. nih.govacs.orgcapes.gov.br These analyses have been crucial in tracking the biosynthetic pathway, confirming the roles of intermediates such as 5-S-cysteinyldopa and its dimeric forms which lead to the formation of this compound. nih.govacs.org

Furthermore, HPLC is the primary method for analyzing the specific marker compounds generated from chemical degradation studies of pheomelanins, including those found in the urine of melanoma patients. diva-portal.org The development of various HPLC methods, often coupled with ultraviolet or electrochemical detection, has enabled the sensitive and specific quantification of these molecules, providing insights into melanin composition and metabolism. diva-portal.orgmdpi.comresearchgate.net

Table 1: HPLC Applications in this compound-Related Analysis

Application Analyte(s) Sample Source Key Findings Citations
Precursor Analysis This compound, 5-S-cysteinyldopa, Dimeric Precursors Red Hair Confirmed the presence of this compound and its precursors, supporting the proposed biosynthetic pathway. nih.govacs.orgcapes.gov.br
Metabolite Profiling Trichochromes B and C Urine of Melanoma Patients Identified this compound as the main trichochrome excreted, originating from benzothiazines derived from 5-S-cysteinyldopa. diva-portal.org
Degradation Product Analysis Aminohydroxyphenylalanines (AHP) Melanin Polymers, Serum Quantified specific pheomelanin markers after reductive hydrolysis to assess pigment composition. diva-portal.orgresearchgate.net
Degradation Product Analysis PTCA, TTCA, BTCA Pigmented Tissues Developed reproducible methods for quantifying eumelanin and pheomelanin markers after oxidative degradation. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) has been historically significant for the preparative isolation of trichochrome pigments. researchgate.netnih.govmdpi.com This technique was instrumental in the initial separation and purification of Trichochromes B, C, E, and F from natural sources like red hen feathers and human red hair. researchgate.netnih.govmdpi.com TLC allows for the separation of these closely related pigment isomers based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. ajol.infosavemyexams.comqeios.com Although now often supplemented by HPLC for analytical purposes, TLC remains a valuable tool for the bulk isolation of pigments required for further structural and functional studies. researchgate.netnih.gov

Chemical Degradation Studies for Structural Analysis

To overcome the analytical challenges posed by the complex and often insoluble nature of melanin polymers, chemical degradation methods that break the pigment down into smaller, identifiable marker molecules are widely employed. These techniques have been vital for deducing the core structural units of this compound.

Reductive hydrolysis using hydriodic acid (HI) is a well-established method for the specific analysis of pheomelanins. mdpi.com This reaction cleaves the benzothiazine moieties within the pheomelanin structure to yield aminohydroxyphenylalanines (AHPs). diva-portal.orgmdpi.comresearchgate.net Specifically, the 5-S-cysteinyldopa-derived units that form this compound yield 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) as a major, characteristic product. diva-portal.orgmdpi.commdpi.com The amount of 4-AHP, subsequently quantified by HPLC with electrochemical detection, serves as a specific marker for the benzothiazine-containing precursors of pheomelanin. diva-portal.orgresearchgate.netcsic.es This method provides direct chemical evidence for the underlying benzothiazine structure of this compound. diva-portal.org

Alkaline hydrogen peroxide (H2O2) oxidation is a powerful and complementary technique used to characterize melanin structures. nih.govwhiterose.ac.uknih.gov This method degrades the pigment into various stable, polycarboxylated aromatic products that can be analyzed by HPLC. mdpi.comresearchgate.netnih.gov While this method is used for both eumelanin and pheomelanin, specific markers for pheomelanin structures are generated. researchgate.netnih.gov For instance, the benzothiazole units within pheomelanin polymers are degraded to thiazole-2,4,5-tricarboxylic acid (TTCA). mdpi.commdpi.com The benzothiazine moiety of this compound can be gradually converted to a more stable benzothiazole structure, and this oxidative degradation method allows for the quantification of these structural motifs. researchgate.netmdpi.com The analysis of products like TTCA and 6-(2-amino-2-carboxyethyl)-2-carboxy-4-hydroxybenzothiazole (BTCA) provides crucial data on the composition of pheomelanin pigments. researchgate.net

Table 2: Summary of Chemical Degradation Methods for this compound Analysis

Degradation Method Reagent Key Degradation Product(s) Structural Information Gained Citations
Reductive Hydrolysis Hydriodic Acid (HI) 4-amino-3-hydroxyphenylalanine (4-AHP) Confirms the presence of 5-S-cysteinyldopa-derived benzothiazine units. diva-portal.orgmdpi.comresearchgate.netmdpi.com
Oxidative Degradation Alkaline Hydrogen Peroxide (H2O2) Thiazole-2,4,5-tricarboxylic acid (TTCA), 6-(2-amino-2-carboxyethyl)-2-carboxy-4-hydroxybenzothiazole (BTCA) Identifies benzothiazole units, which can form from the degradation of the primary benzothiazine structure. researchgate.netresearchgate.netmdpi.com

Investigation of Isomerism and Conformations (e.g., cis/trans, enol/keto Equilibria)

The structural complexity of trichochromes is further enhanced by the existence of various isomers and conformational equilibria. Spectroscopic studies have revealed that the characteristic visible absorption band of trichochromes is a result of overlapping electronic transitions from both cis and trans isomers. researchgate.netnih.gov This indicates that this compound likely exists as a mixture of geometric isomers in solution.

Furthermore, investigations into decarboxythis compound (dTC), a close derivative of this compound, have shown that temperature-dependent changes in its absorption spectrum suggest an additional equilibrium between enol and keto tautomeric forms. researchgate.netnih.govresearchgate.net This tautomerism adds another layer to its chemical behavior. The biosynthetic pathway itself involves the formation of diastereomeric 2,2'-bi(2H-1,4-benzothiazine) intermediates that can readily interconvert, highlighting the stereochemical complexity inherent in the formation of the final this compound structure. nih.govacs.orgnih.gov

Chemical Reactivity and Photochemical Behavior of Trichochrome C

Photoreactivity and Excited State Dynamics

The absorption spectrum of dTC reveals that multiple electronic states are accessible upon excitation with both visible and ultraviolet (UV) radiation nih.govnih.govrsc.orgrsc.org. However, emission (fluorescence or phosphorescence) is not observed when the molecule is excited into its lowest energy absorption band nih.govnih.govrsc.orgrsc.org. This suggests that excitation energy is rapidly dissipated through non-radiative pathways.

Femtosecond time-resolved absorption studies have provided insights into the excited state dynamics. These experiments reveal a rapid ground-state recovery time of approximately 2.4 picoseconds (ps) nih.govrsc.orgrsc.org. Notably, complete recovery of the ground state is not achieved on this timescale; approximately 15% of the initially excited molecules persist in a non-recovered state for up to ~150 ps nih.govrsc.orgrsc.org. This observation implies the formation of a long-lived intermediate species, with an energy estimated to be at least 133 kJ mol⁻¹ above the ground state of the dTC molecule nih.govrsc.orgrsc.org. These photophysical events are predominantly non-photochemical, meaning they primarily involve energy transfer and state transitions rather than chemical bond breaking or formation rsc.orgrsc.org.

Mechanisms of Reactive Oxygen Species (ROS) Generation (e.g., Superoxide (B77818) Anion Radical)

The formation of a long-lived excited state in Trichochrome C suggests its potential involvement in the generation of reactive oxygen species (ROS) nih.govrsc.orgrsc.org. Spin-trapping experiments have directly detected the formation of the superoxide anion radical (O₂•⁻) upon excitation of this compound nih.gov.

Research on pheomelanin, which contains trichochromes, indicates that UVA excitation can lead to the activation of molecular oxygen through the production of the superoxide radical anion researchgate.netmdpi.comacs.org. This process is thought to involve the excitation of the pheomelanin chromophore to the singlet state, followed by decay to the triplet state, which then transfers an electron to molecular oxygen acs.orgnih.gov. The resulting superoxide anion is a primary ROS that can further react to produce other damaging species like hydrogen peroxide and hydroxyl radicals, potentially contributing to cellular damage acs.orgnih.govunina.it. Carboxylated benzothiazine units, characteristic of pheomelanin and related to trichochromes, have been implicated as reactive chromophores responsible for this light-dependent ROS production researchgate.netnih.govmdpi.com.

Pathways of Reactive Oxygen Species Quenching and Antioxidant Functions

While this compound can contribute to ROS generation, it also possesses properties that allow it to quench ROS, particularly singlet oxygen (¹O₂). Studies have shown that both trichochrome F (TF) and decarboxythis compound (dTC) are efficient quenchers of singlet oxygen nih.gov. They exhibit a bimolecular rate constant for ¹O₂ quenching that is comparable to that of well-known antioxidants like vitamin C nih.gov.

This ability to quench singlet oxygen suggests that trichochromes could play a protective role within pheomelanin pigments, potentially mitigating some of the damaging effects associated with light exposure nih.gov. The presence of hydroxyl and carboxyl groups in its structure likely contributes to these antioxidant functions by facilitating radical scavenging or electron transfer processes.

Photothermal Conversion and Energy Dissipation Mechanisms

A significant finding regarding this compound's interaction with light is its efficient photothermal conversion capability. Photothermal measurements have demonstrated that approximately 91% of the absorbed photon energy is promptly released as heat nih.govrsc.orgrsc.org. This high percentage indicates a rapid and efficient pathway for dissipating absorbed light energy through non-radiative processes, primarily converting it into thermal energy.

This efficient energy dissipation as heat is consistent with the observed rapid ground-state recovery and the formation of long-lived intermediates, suggesting that the molecule effectively channels absorbed light energy into vibrational energy, which then dissipates as heat. This mechanism is a key aspect of photothermal conversion, where absorbed light energy is converted into heat.

Interactions with Ultraviolet and Visible Radiation

This compound interacts with both ultraviolet and visible radiation, primarily through absorption. Its visible absorption band is attributed to overlapping electronic transitions from both cis and trans isomers of the molecule nih.gov. Furthermore, the temperature dependence of its absorption spectrum suggests the presence of an equilibrium between enol and keto tautomeric forms nih.gov.

Compound List

this compound

Pheomelanin

Eumelanin (B1172464)

Decarboxythis compound (dTC)

Trichochrome F (TF)

5-S-cysteinyldopa (5SCD)

2-S-cysteinyldopa (2SCD)

Benzothiazine (BT)

Benzothiazine-3-carboxylic acid (BTZCA)

2,2'-bibenzothiazines (BBT)

Benzothiazolylthiazino-dihydroisoquinoline (BT-TIQ)

5,6-dihydroxyindole (B162784) (DHI)

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

Superoxide anion radical (O₂•⁻)

Singlet oxygen (¹O₂)

Hydrogen peroxide (H₂O₂)

Hydroxyl radicals (•OH)

Vitamin C

Biological Context and Functional Contributions of Trichochrome C

Contribution to Pigmentary Phenotypes in Biological Systems

Trichochrome C is a key contributor to the reddish hues observed in various biological systems, most famously in red human hair and the feathers of certain bird species.

Red Human Hair: Research has consistently identified this compound as one of the most abundant trichochromes in red human hair. diva-portal.orgnih.govmedicaljournalssweden.senih.gov Its presence is a defining characteristic of the pheomelanin-based pigmentation that results in this distinct hair color. nih.govunina.it Studies have confirmed the presence of this compound in red hair through analytical procedures that prevent its artificial formation, solidifying its role as a natural component. medicaljournalssweden.senih.gov

Avian Feathers: this compound, along with its counterpart Trichochrome B, has been isolated from the red feathers of birds, such as the Rhode Island Red hen. nih.govmdpi.comresearchgate.net These pigments are a form of pheomelanin that results from the dimerization of benzothiazine units. nih.govresearchgate.net While other trichochromes like E and F have also been found in avian feathers, B and C are the most abundant. nih.govmdpi.com The presence of these trichochromes contributes to the wide spectrum of red and yellow colors seen in avian plumage. nih.gov

Integration into Pheomelanin Macromolecular Structure

This compound is not a standalone pigment but is intrinsically linked to the larger structure of pheomelanin, the reddish-yellow pigment.

Pheomelanins are complex polymers, and trichochromes are considered a specific, low-molecular-weight type of pheomelanin. nih.govmdpi.comnih.gov They are formed through the dimerization of benzothiazine monomers, which are themselves derived from the amino acid cysteine. sci-hub.se Specifically, this compound is formed from the conjugation of two units of 5-S-cysteinyldopa. nih.govmdpi.com This close structural and biosynthetic relationship suggests that trichochromes and the larger pheomelanin polymer are formed from the same monomeric units, differing primarily in their degree of polymerization. sci-hub.se

Role as a Metabolic Marker in Pigmentary Processes and Pathways

Beyond its direct role in coloration, this compound and its precursors serve as important metabolic markers for processes involving pheomelanin synthesis.

The presence and quantity of trichochromes can be indicative of the type of melanogenesis occurring in an organism. Elevated levels of pheomelanin and its components, including trichochromes, are associated with a higher pheomelanin-to-eumelanin ratio. diva-portal.org This ratio is a key factor in determining skin and hair color and has been linked to varying levels of sun sensitivity. diva-portal.org

Furthermore, trichochromes have been investigated as potential biomarkers in the context of melanoma. In some cases of advanced melanoma, particularly those with diffuse melanosis, Trichochromes B and C have been detected in the urine of patients. diva-portal.orgsemanticscholar.orgespcr.org The origin of urinary this compound is the benzothiazine derived from 5-S-cysteinyldopa, and it is the primary trichochrome excreted under these conditions. diva-portal.org This suggests that the metabolic pathways leading to trichochrome formation can be significantly upregulated in certain pathological states.

Biochemical Relationship with Other Melanin (B1238610) Types

The biosynthesis of this compound is intricately linked to the broader pathways of melanin production, which also give rise to eumelanin (B1172464), the brown-black pigment.

Both eumelanin and pheomelanin (including trichochromes) originate from a common precursor, dopaquinone (B1195961), which is formed from the amino acid L-tyrosine. diva-portal.orgmdpi.comnih.gov The critical divergence point in the pathway is the availability of the sulfur-containing amino acid L-cysteine. diva-portal.orgnih.gov

In the absence or low concentration of cysteine: Dopaquinone proceeds through a series of reactions to form 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the building blocks of eumelanin. wikipedia.org

In the presence of cysteine: Dopaquinone rapidly reacts with cysteine to form cysteinyldopas, primarily 5-S-cysteinyldopa. diva-portal.orgnih.govsci-hub.se This diverts the pathway towards the production of pheomelanins, including the dimerization that leads to this compound. mdpi.com

Therefore, the production of this compound is biochemically competitive with the production of eumelanin. The ratio of these two melanin types is regulated by genetic factors and the local biochemical environment, particularly the concentration of cysteine. diva-portal.org Most natural melanins are, in fact, mixtures or copolymers of both eumelanin and pheomelanin. diva-portal.org

Comparative Analysis of Trichochrome C with Other Pigmentary Compounds

Distinctions and Similarities with Eumelanins

Eumelanins and pheomelanins, including Trichochrome C, represent the two primary classes of melanin (B1238610) pigments, diverging significantly in their chemical structure, color, and biological function. diva-portal.org

Chemical Structure and Composition: Eumelanins are large, insoluble heteropolymers responsible for black and brown pigmentation. semanticscholar.orgmdpi.com Their structure is primarily built from the polymerization of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. wikipedia.orgresearchgate.net In stark contrast, this compound is a small, well-defined molecule, classified as a type of pheomelanin. semanticscholar.org Pheomelanins are sulfur-containing pigments, and this compound's characteristic structure is a dimer of two benzothiazine units, specifically a Δ2,2'-bi(2H-1,4-benzothiazine) skeleton. diva-portal.orgacs.org This fundamental difference—a large, nitrogenous indole-based polymer versus a smaller, sulfur-containing benzothiazine dimer—underpins their distinct properties.

Biosynthesis: Both pigment types originate from the amino acid L-tyrosine, with the key branching point occurring at the intermediate, dopaquinone (B1195961). nih.govnih.gov In the absence or low availability of sulfhydryl compounds like L-cysteine, dopaquinone cyclizes to form the indole (B1671886) units characteristic of eumelanins. nih.govnih.gov However, when L-cysteine is present, it reacts with dopaquinone, diverting the pathway towards the formation of cysteinyldopas. wikipedia.org The subsequent oxidation and cyclization of these intermediates, particularly 5-S-cysteinyldopa, lead to the benzothiazine units that form this compound. acs.orgmdpi.com

Physical and Biological Properties: The structural differences manifest in their physical appearance and biological roles. Eumelanin's extensive polymer network is highly effective at absorbing UV radiation, granting it a photoprotective function. diva-portal.org Conversely, pheomelanins like this compound are associated with phototoxicity. nih.gov Their chemical structure can lead to the production of reactive oxygen species upon exposure to UV light, which is hypothesized to contribute to the higher risk of UV-induced skin cancer in individuals with red hair and fair skin. diva-portal.orgnih.gov While eumelanin (B1172464) is generally insoluble, this compound possesses a carboxylic acid group that contributes to its solubility, allowing it to be detected in the urine of some melanoma patients. diva-portal.org

FeatureThis compound (a Pheomelanin)Eumelanin
Color Yellow to Reddish-Brown nih.govBrown to Black nih.govresearchgate.net
Primary Monomer Benzothiazine Units (from Cysteinyldopa) diva-portal.orgresearchgate.netDihydroxyindole (DHI) & DHICA (from Dopa) researchgate.net
Key Element Sulfur nih.govNitrogen nih.gov
Molecular Size Low Molecular Weight Dimer nih.govHigh Molecular Weight Polymer diva-portal.org
Solubility Soluble (at neutral pH) diva-portal.orgInsoluble semanticscholar.org
Biosynthetic Precursor Dopaquinone + L-Cysteine nih.govnih.govDopaquinone nih.gov
UV Radiation Role Phototoxic, generates ROS diva-portal.orgnih.govPhotoprotective diva-portal.org

Comparison with Other Trichochromes (e.g., Trichochrome B, E, F)

This compound is part of a family of related compounds, with Trichochromes B, E, and F being other notable members. mdpi.com They share a core dimeric benzothiazine structure but differ in their substituent groups and biosynthetic origins, leading to variations in their properties and biological distribution. mdpi.comnih.gov

Structural and Biosynthetic Differences: The primary distinction between the trichochromes lies in the cysteinyldopa (B216619) isomers that serve as their precursors.

This compound is a homodimer, formed from the conjugation of two units of 5-S-cysteinyldopa. semanticscholar.orgmdpi.com It is the most abundant trichrome found in human red hair. diva-portal.orgunina.it

Trichochrome B is a heterodimer, arising from the conjugation of one unit of 5-S-cysteinyldopa and one unit of 2-S-cysteinyldopa. semanticscholar.orgmdpi.com

Trichochromes E and F are structurally distinct in that they lack the carboxyl and keto groups that characterize Trichochromes B and C. mdpi.comnih.gov

Physicochemical Properties and Distribution: The presence of a carboxylic acid group on Trichochromes B and C significantly influences their solubility and biological fate. diva-portal.org This functional group accounts for their water solubility at neutral pH and their ability to be excreted via urine. diva-portal.org Consequently, both Trichochrome B and C have been identified in the urine of patients with metastatic melanoma. diva-portal.orgnih.gov In contrast, Trichochromes E and F have not been found in the urine of these patients. diva-portal.orgnih.gov Trichochromes E and F have been isolated from other sources, such as the red feathers of chickens and the hair of various mammals. diva-portal.orgmdpi.com

Heating Trichochromes B and C in an acidic medium results in decarboxylation, a chemical modification that yields decarboxytrichochromes and causes a color shift from yellow to a pinkish-red. mdpi.comnih.gov

TrichochromePrecursor UnitsKey Structural FeatureFound In
Trichochrome B 5-S-Cysteinyldopa + 2-S-Cysteinyldopa mdpi.comContains Carboxyl Group diva-portal.orgRed Hair, Chicken Feathers, Melanoma Patient Urine diva-portal.orgmdpi.com
This compound 5-S-Cysteinyldopa + 5-S-Cysteinyldopa mdpi.comContains Carboxyl Group diva-portal.orgRed Hair, Chicken Feathers, Melanoma Patient Urine diva-portal.orgmdpi.com
Trichochrome E Not specifiedLacks Carboxyl and Keto Groups mdpi.comnih.govChicken Feathers, Mammalian Hair diva-portal.org
Trichochrome F Not specifiedLacks Carboxyl and Keto Groups mdpi.comnih.govChicken Feathers, Mammalian Hair diva-portal.org

Relationship and Interconversion with Benzothiazole (B30560) and Benzothiazine Derivatives

The chemistry of this compound is deeply intertwined with that of 1,4-benzothiazine and its related benzothiazole derivatives. Trichochromes are, by definition, dimers of benzothiazine units. semanticscholar.orgresearchgate.net

The biosynthetic pathway to this compound proceeds through a labile 3-carboxy-2H-1,4-benzothiazine intermediate, which is formed from the oxidative cyclization of 5-S-cysteinyldopa. acs.org This benzothiazine intermediate then dimerizes and undergoes oxidation to yield the final this compound structure. acs.org These benzothiazine precursors are known to be unstable. diva-portal.org

Under certain conditions, benzothiazine intermediates can undergo a ring-contraction reaction to form the more stable benzothiazole ring system. diva-portal.org This conversion is a significant alternative fate for the pheomelanin precursors. Factors such as the presence of metal ions can influence this process; for instance, Fe³⁺ ions have been shown to accelerate the ring contraction of benzothiazine to benzothiazole. diva-portal.org This establishes a direct chemical link and a potential point of diversion in the biosynthetic pathway between the formation of trichochromes (from benzothiazine dimers) and the formation of benzothiazole-based units within the larger pheomelanin polymer. diva-portal.orgunina.it While this interconversion occurs biosynthetically from a common precursor, chemical syntheses have also demonstrated the potential for the ring expansion of benzothiazoles to form 1,4-benzothiazines, highlighting the close chemical relationship between these two heterocyclic systems. nih.gov

Evolutionary Perspectives of Trichochrome C Production

Occurrence and Distribution in Diverse Organisms

Trichochromes are characterized by their lower molecular weight compared to the polymeric melanins, eumelanin (B1172464) and pheomelanin, from which they originate. wikipedia.orgnih.govnih.govencyclopedia.pub While the broader categories of eumelanin and pheomelanin are widespread in mammals and birds, trichochromes are more specifically identified in certain contexts. Trichochromes are most prominently documented in red human hair, where Trichochrome C and Trichochrome B are reported as the most abundant variants. wikipedia.orgnih.govdiva-portal.org In avian species, Trichochromes B and C, along with Trichochromes E and F, have been isolated from the feathers of birds, particularly those exhibiting red coloration. nih.govdiva-portal.orgmdpi.com

This compound itself is structurally defined as a dimer formed by the conjugation of two units of 5-cysdopa. nih.govmdpi.com These pigments are considered a specific type of soluble pheomelanin, arising from benzothiazine dimerization. nih.gov While their direct occurrence is noted in specific hair and feather types, the underlying pheomelanin pigments, which contribute to yellow and red coloration, are found more broadly across tetrapods and even in some fish species, suggesting an ancient evolutionary origin for the pheomelanin pathway. wikipedia.org The distribution of trichochromes is thus intrinsically linked to the presence and specific biochemical manifestations of pheomelanin synthesis.

Genetic and Environmental Influences on Pheomelanin and this compound Synthesis

The synthesis of pheomelanin, and consequently trichochromes, is a complex biochemical process influenced by a confluence of genetic programming and environmental cues.

Biosynthetic Pathway: The initial steps in melanin (B1238610) synthesis are common to both eumelanin and pheomelanin. The amino acid tyrosine is converted by the enzyme tyrosinase into dopaquinone (B1195961) (DQ). nih.govdiva-portal.orgnih.govgalaxy.airesearchgate.netresearchgate.net From this crucial intermediate, the pathway diverges. For pheomelanin synthesis, dopaquinone reacts with the amino acid cysteine within specialized organelles called pheomelanosomes. wikipedia.orggalaxy.airesearchgate.netresearchgate.netnih.gov This reaction yields cysteine-dopachrome, which undergoes cyclization and oxidation to form benzothiazine intermediates. These intermediates then polymerize to produce pheomelanin, characterized by its yellow to red hues. galaxy.ai Trichochromes, including this compound, are formed as specific dimers or oligomers within this pathway, often through benzothiazine dimerization. nih.gov

Genetic Influences: The genetic blueprint for melanin production is orchestrated by several key genes. The melanocortin-1 receptor (MC1R) gene plays a pivotal role in determining whether melanocytes produce eumelanin or pheomelanin. mallarinolab.orgismaelgalvan.com Polymorphisms in MC1R are strongly associated with red hair and fair skin in humans, often leading to a higher ratio of pheomelanin to eumelanin. encyclopedia.pubnih.gov Other genes, such as TYR (tyrosinase), TYRP1, and TYRP2, are critical for various stages of melanogenesis. researchgate.netmallarinolab.orgismaelgalvan.comscispace.comresearchgate.net In mammals, the Agouti gene also significantly influences pigment type and distribution by modulating MC1R signaling. mallarinolab.org The "Extension" locus is another genetic factor implicated in pheomelanin production in mammals. scispace.comd-nb.info

Environmental Influences: Several external factors can modulate pheomelanin and trichochrome synthesis:

Cysteine Availability: Pheomelanin production is critically dependent on the availability of cysteine, which is transported into melanosomes. wikipedia.org Cysteine is also a precursor for glutathione (B108866) (GSH), a vital intracellular antioxidant, suggesting a potential trade-off between antioxidant defense and pheomelanin production. wikipedia.orgmdpi.comismaelgalvan.com

UV Radiation: While eumelanin is photoprotective, pheomelanin reflects yellow to red light and is thought to be less protective, potentially increasing susceptibility to UV-induced damage. wikipedia.orgencyclopedia.pub UV radiation acts as a stimulus for melanogenesis, generally upregulating eumelanin production. nih.gov

Hormones and Trace Metals: In avian species, hormones like testosterone (B1683101) can influence melanin synthesis, and trace metals can also play a role, sometimes being transferred to egg yolks and affecting offspring pigmentation. mdpi.com

Oxidative Stress: Environmental factors inducing oxidative stress can deplete GSH levels, potentially influencing the balance of melanin synthesis pathways. mdpi.comismaelgalvan.com

Evolutionary Significance in Integumentary Coloration and Adaptation

Melanins, including pheomelanins and their derivatives like trichochromes, are fundamental to the diverse coloration observed in animal integuments, serving critical roles in adaptation and survival.

Coloration and Signaling: The primary role of melanins is to provide color, ranging from black and brown (eumelanin) to yellow and red (pheomelanin and trichochromes). nih.govmallarinolab.orgismaelgalvan.comresearchgate.net This coloration is not merely aesthetic; it is integral to various functions, including camouflage, thermoregulation, and social signaling. mdpi.comismaelgalvan.comresearchgate.net In many species, plumage and fur coloration are shaped by sexual selection, with specific pigment-based patterns conveying information about an individual's fitness or status. mdpi.comismaelgalvan.com

Photoprotection and Beyond: Eumelanin is highly effective at absorbing UV radiation, providing essential protection against DNA damage and folate depletion, a crucial adaptation for terrestrial life. wikipedia.orgnih.govencyclopedia.pubmdpi.com The evolutionary advantage of eumelanin's photoprotective capacity is considered its primary driver. mdpi.com Pheomelanin's role in UV protection is less clear; while it reflects light, it may also generate reactive oxygen species under UV exposure, potentially increasing the risk of cellular damage. wikipedia.orgnih.gov This has led to debate regarding the adaptive value of pheomelanin, with some researchers positing it as an evolutionary "accident" while others explore scenarios where it might offer specific benefits, such as protection against ionizing radiation or in particular ecological niches. ismaelgalvan.comresearchgate.net

Mechanical Properties and Physiological Constraints: Beyond coloration and UV protection, melanin polymers can enhance the structural integrity of integumentary tissues, increasing the hardness and resistance of feathers and bills to mechanical damage. mdpi.com However, the synthesis of pheomelanin, which requires cysteine, can impose physiological constraints by potentially reducing the availability of this precursor for glutathione, a vital antioxidant. mdpi.comismaelgalvan.com This metabolic cost may have influenced the evolutionary trajectory and distribution of pheomelanin-based coloration.

The evolution of pheomelanin and its derivatives like trichochromes highlights a complex interplay between genetic predispositions, environmental pressures, and metabolic costs, shaping the diverse palette of colors that are essential for the survival and reproduction of countless species.

Future Research Directions and Unresolved Questions in Trichochrome C Research

Elucidation of Complex Polymerization and Degradation Mechanisms

The formation of Trichochrome C is understood to arise from the oxidative polymerization of cysteinyldopa (B216619) precursors. Specifically, it is formed by the conjugation of two units of 5-S-cysteinyldopa. This process is part of a broader pathway known as pheomelanogenesis, which is initiated by the enzyme tyrosinase acting on tyrosine and subsequent reaction with cysteine. The resulting dopaquinone (B1195961) reacts with cysteine to form cysteinyldopa, which then serves as a building block for trichochromes and the larger pheomelanin polymer. While this general pathway is accepted, the precise mechanisms governing the polymerization of cysteinyldopa into this compound and larger pheomelanin structures are not fully understood. The process is described as a random polymerization involving benzothiazine and benzothiazole (B30560) intermediates. nih.gov Unraveling the specific reaction conditions, intermediate steps, and the factors that control the extent of polymerization remains a key area for future research.

Similarly, the degradation pathways of this compound are not completely mapped out. It is known that heating this compound in an acidic medium leads to decarboxylation, resulting in the formation of decarboxytrichochromes and a color change from yellow to pinkish-red. researchgate.net Furthermore, exposure to UVA radiation and even visible light can induce the degradation and modification of pheomelanins, including their trichochrome components. researchgate.netnih.gov This photodegradation can lead to the conversion of the benzothiazine moiety to a benzothiazole moiety. nih.gov However, the full spectrum of enzymatic and non-enzymatic degradation mechanisms in a biological context is yet to be elucidated. Understanding these degradation pathways is crucial, as the breakdown products may have their own biological activities.

ProcessPrecursor/SubstrateKey IntermediatesProduct(s)Influencing Factors
Polymerization 5-S-cysteinyldopaDopaquinone, Benzothiazine, BenzothiazoleThis compound, PheomelaninTyrosinase activity, Cysteine concentration, Oxidative conditions
Degradation This compound-Decarboxytrichochromes, Benzothiazole derivativesHeat, Acidic pH, UVA radiation, Visible light

Advanced Characterization of Transient Intermediate Species

The characterization of these short-lived species presents a significant challenge. While techniques like temperature-dependent absorption spectroscopy and computational modeling have provided evidence for their existence, more advanced methods are needed for their direct observation and detailed characterization. Transient absorption spectroscopy, a powerful tool for studying short-lived excited states, could provide valuable insights into the electronic and structural properties of these intermediates. oxinst.comedinst.com By employing pump-probe techniques, researchers can monitor the evolution of transient species on timescales ranging from femtoseconds to milliseconds, offering a window into the dynamic processes of this compound. oxinst.com A deeper understanding of these transient species will be critical for elucidating reaction mechanisms and the photophysics of this molecule.

Type of Transient SpeciesDescriptionCurrent EvidencePotential Characterization Techniques
Isomers Molecules with the same chemical formula but different arrangements of atoms. For trichochromes, this includes cis and trans isomers.Temperature-dependent absorption spectroscopy, Computational modelingHigh-resolution NMR, X-ray crystallography (if stable enough to crystallize)
Tautomers Structural isomers that readily interconvert, often through the relocation of a proton. For trichochromes, this includes enol and keto forms.Temperature-dependent absorption spectroscopyAdvanced vibrational spectroscopy (e.g., time-resolved infrared spectroscopy), NMR spectroscopy
Excited States Higher energy states of the molecule formed upon absorption of light.Inferred from photoreactivity studies.Transient absorption spectroscopy, Time-resolved fluorescence spectroscopy

Development of Novel Spectroscopic Probes for In Situ Analysis

To fully understand the biological roles of this compound, it is essential to study its behavior within its natural environment, such as in skin and hair. This requires the development of analytical tools that can perform in situ analysis non-destructively. Raman spectroscopy has emerged as a promising technique for the in situ characterization of melanins. It allows for the differentiation between eumelanin (B1172464) and pheomelanin in biological tissues without the need for extraction. However, the development of more specific and sensitive probes for this compound is a key area for future research.

Fluorescence-based probes, in particular, hold great potential for the in situ detection and imaging of this compound. The design of such probes would involve creating molecules that can specifically interact with this compound and produce a measurable change in their fluorescence properties. The development of fluorescent probes for various biological molecules is a rapidly advancing field, and similar strategies could be adapted for this compound. nih.govnih.gov For instance, probes could be designed to bind to specific functional groups on the this compound molecule or to be sensitive to the local microenvironment created by the pigment. Successful development of such probes would enable real-time visualization of this compound distribution and dynamics in living cells and tissues, providing invaluable insights into its biological functions.

Comprehensive Understanding of Photoreactivity and its Broader Biological Implications

The interaction of this compound with light is a critical aspect of its biological significance. It is known that pheomelanins, including trichochromes, are photoreactive and can act as photosensitizers. Upon exposure to UVA radiation, trichochromes can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions. nih.gov This phototoxic potential is a key difference from the photoprotective properties of eumelanin.

While the generation of ROS by photoexcited trichochromes has been established, a comprehensive understanding of the underlying photochemical mechanisms and their broader biological implications is still needed. Future research should focus on quantifying the efficiency of ROS generation under different light conditions and in various biological environments. Furthermore, the downstream consequences of this photoreactivity need to be explored in detail. For example, the ROS generated by this compound could contribute to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which may have implications for skin aging and the development of skin cancers. Conversely, the photoreactive nature of this compound might also have some yet undiscovered beneficial roles. A thorough investigation into the photoreactivity of this compound is essential for a complete picture of its role in skin photobiology.

Q & A

Basic: What are the core structural characteristics of Trichochrome C, and how do they influence its photophysical properties?

This compound (HTC) is a natural pigment derived from human hair, with a core structure of benzobisthiadiazole (BBTD). Its photophysical properties, such as fluorescence quenching in dissolved and solid states, stem from non-radiative decay pathways linked to its planar structure and intramolecular interactions. Key analytical techniques for structural validation include NMR, mass spectrometry, and X-ray crystallography. Computational modeling (e.g., DFT calculations) is critical for elucidating energy transitions and dark-state mechanisms .

Advanced: How can researchers optimize synthesis protocols for this compound derivatives to enhance fluorescence quantum yield?

Derivative optimization requires strategic chemical modifications to disrupt planarization and suppress non-radiative decay. For example:

  • Side-chain engineering : Introducing bulky substituents to restrict molecular rotation.
  • Aggregation-induced emission (AIE) activation : Modifying BBTD with tetraphenylethylene (TPE) groups to enable fluorescence in aggregated states.
  • Solvent polarity control : Adjusting reaction solvents (e.g., DMSO/water mixtures) to stabilize emissive states.
    Validate outcomes using time-resolved fluorescence spectroscopy and quantum yield measurements .

Advanced: What methodological approaches are recommended to resolve contradictions in reported fluorescence properties of this compound across different studies?

Contradictions often arise from variations in sample preparation, solvent systems, or instrumentation. To address this:

Standardize protocols : Adopt uniform parameters for solvent purity, concentration, and excitation wavelengths.

Replicate studies : Cross-validate findings using independent synthetic batches and multiple spectroscopic platforms (e.g., confocal microscopy vs. fluorimetry).

Systematic meta-analysis : Apply frameworks like PRISMA to assess bias and heterogeneity in published data .

Basic: What analytical techniques are essential for characterizing this compound's structural integrity and purity?

Critical techniques include:

  • Chromatography : HPLC for purity assessment.
  • Spectroscopy : UV-Vis for absorption profiles, FT-IR for functional group analysis.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray diffraction : For crystalline structure resolution.
    Document all parameters (e.g., column type, solvent gradients) to ensure reproducibility .

Advanced: How can mixed-methods research designs be applied to study this compound's bioimaging applications?

Combine:

  • Quantitative methods : Fluorescence lifetime imaging microscopy (FLIM) to quantify intracellular localization.
  • Qualitative methods : Cell viability assays (e.g., MTT) to assess biocompatibility.
  • Computational modeling : Molecular docking simulations to predict interactions with cellular targets (e.g., DNA).
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify the mixed-methodology .

Basic: What frameworks (e.g., FINER criteria) should guide the formulation of research questions in this compound studies?

Use the FINER framework to evaluate questions:

  • Feasible : Can the study be completed with available resources?
  • Interesting : Does it address a gap (e.g., dual dark-state mechanisms)?
  • Novel : Does it explore uncharted applications (e.g., AIEgens for DNA sensing)?
  • Ethical : Are synthetic protocols environmentally sustainable?
  • Relevant : Does it advance bioimaging or diagnostic technologies? .

Advanced: What strategies are effective for conducting comprehensive literature reviews on this compound's structure-function relationships?

Database selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND fluorescence NOT commercial").

Inclusion/exclusion criteria : Prioritize peer-reviewed studies with full spectral data; exclude non-English articles without validated translations.

Critical appraisal : Assess methodologies for bias (e.g., unvalidated synthesis protocols) using tools like ROBIS .

Basic: How should researchers design experiments to investigate this compound's stability under varying physiological conditions?

  • pH stability assays : Expose HTC to buffers ranging from pH 4–9; monitor fluorescence via plate readers.
  • Thermal stability tests : Use differential scanning calorimetry (DSC) to identify degradation thresholds.
  • Light exposure studies : Quantify photobleaching rates under UV/visible light.
    Include control groups (e.g., synthetic analogs) to isolate variables .

Advanced: What interdisciplinary approaches can bridge gaps in understanding this compound's role in bioimaging and diagnostics?

  • Chemistry-biology integration : Collaborate with cell biologists to map intracellular trafficking pathways.
  • Material science partnerships : Develop HTC-loaded nanoparticles for targeted delivery.
  • Data science integration : Use machine learning to predict structure-activity relationships (SAR) from existing datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.